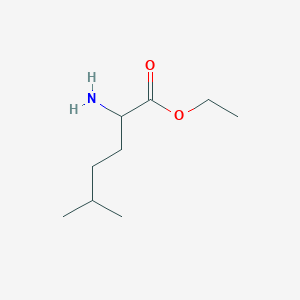
Ethyl 2-amino-5-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-methylhexanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derivative of 2-amino-5-methylhexanoic acid, featuring an ethyl group attached to the carboxylate oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-methylhexanoate can be synthesized through the esterification of 2-amino-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-methylhexanoic acid and ethanol.
Aminolysis: Reaction with amines can lead to the formation of amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Aminolysis: Primary or secondary amines under mild heating.
Major Products Formed
Hydrolysis: 2-amino-5-methylhexanoic acid and ethanol.
Reduction: 2-amino-5-methylhexanol.
Aminolysis: Corresponding amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-methylhexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-5-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-amino-5-methylhexanoic acid, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-5-methylhexanoate can be compared with other similar compounds, such as:
Ethyl 2-aminohexanoate: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Ethyl 2-amino-4-methylhexanoate: The position of the methyl group is different, leading to variations in steric and electronic effects.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
ethyl 2-amino-5-methylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
QUFLFAFIGJRKTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


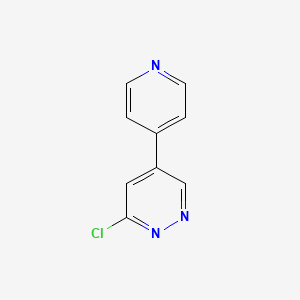
![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)

![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
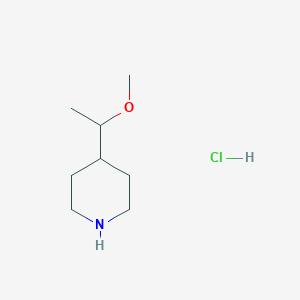

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
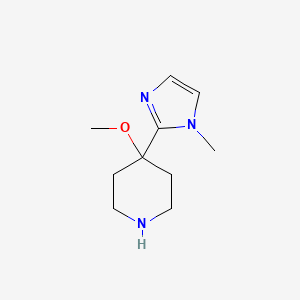
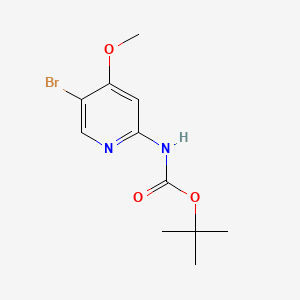
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)

